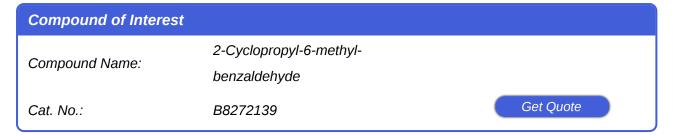


Technical Guide: 2-Cyclopropyl-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound **2-Cyclopropyl-6-methyl-benzaldehyde** is not widely documented in public chemical databases. As such, a registered CAS number could not be retrieved. The following guide is constructed based on established chemical principles and data from structurally analogous compounds to provide a prospective overview for research and development purposes.

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is an aromatic aldehyde featuring a sterically demanding ortho-disubstitution pattern with a cyclopropyl and a methyl group. This unique structural arrangement is of interest in medicinal chemistry and drug design. The cyclopropyl moiety is a well-recognized bioisostere for phenyl groups or gem-dimethyl groups and can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives, on the other hand, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antifungal properties.[1] The combination of these two pharmacophoric elements in a single scaffold makes **2-Cyclopropyl-6-methyl-benzaldehyde** a compelling candidate for further investigation in drug discovery programs.

This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties (inferred from related compounds), and potential biological



significance of 2-Cyclopropyl-6-methyl-benzaldehyde.

Physicochemical Properties of Structurally Related Compounds

To estimate the physicochemical properties of **2-Cyclopropyl-6-methyl-benzaldehyde**, a comparative analysis with structurally similar, commercially available or well-documented compounds is presented in the table below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Features
2- Methylbenzaldeh yde	529-20-4	C ₈ H ₈ O	120.15	Contains one ortho-methyl group.
2-Cyclopropyl-6- methylphenol	499236-68-9	C10H12O	148.20	The corresponding phenol of the target compound.[2]
2-Hydroxy-6- methylbenzaldeh yde	18362-36-2	C8H8O2	136.15	Contains ortho- methyl and ortho-hydroxyl groups.[3]
2-Hydroxy-3- isopropyl-6- methylbenzaldeh yde	1666-00-8	C11H14O2	178.23	A more complexly substituted benzaldehyde.

Proposed Synthesis of 2-Cyclopropyl-6-methylbenzaldehyde

Foundational & Exploratory



A plausible synthetic route to **2-Cyclopropyl-6-methyl-benzaldehyde** can be envisioned starting from the commercially available 2-Cyclopropyl-6-methylphenol. The synthesis would involve a two-step process: O-functionalization to introduce a formyl equivalent precursor, followed by a rearrangement and deprotection to yield the target aldehyde. A suitable method is the Duff reaction or a related formylation method, though these may suffer from poor regioselectivity. A more controlled, multi-step synthesis is outlined below.

3.1. Proposed Experimental Protocol

Step 1: O-allylation of 2-Cyclopropyl-6-methylphenol

- To a solution of 2-Cyclopropyl-6-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude allyl ether.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(allyloxy)-2-cyclopropyl-6-methylbenzene.

Step 2: Claisen Rearrangement

- Heat the 1-(allyloxy)-2-cyclopropyl-6-methylbenzene neat or in a high-boiling solvent like N,N-diethylaniline under an inert atmosphere (e.g., Nitrogen or Argon) to 180-200 °C.
- Maintain this temperature for 4-6 hours, monitoring the rearrangement by TLC.
- Cool the reaction mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.

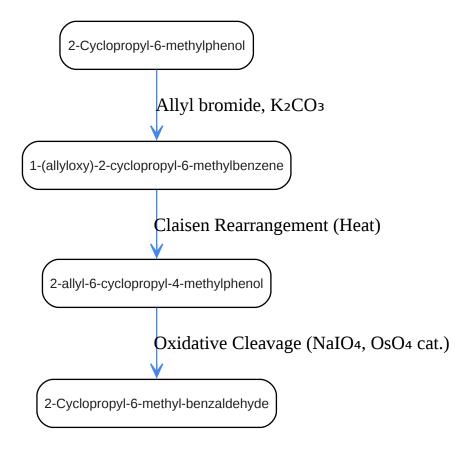


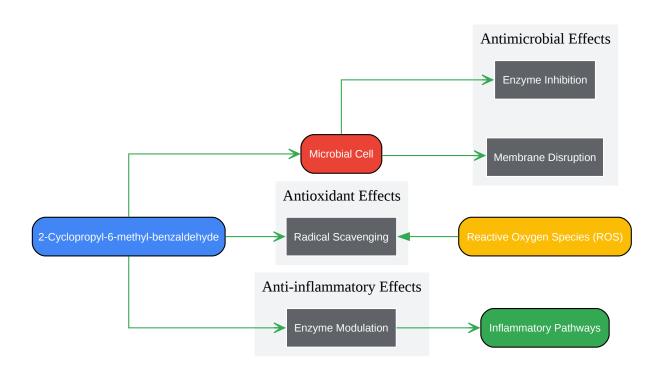
 Purify the resulting crude phenol by column chromatography to isolate 2-allyl-6-cyclopropyl-4-methylphenol.

Step 3: Oxidative Cleavage of the Allyl Group

- Dissolve the 2-allyl-6-cyclopropyl-4-methylphenol (1.0 eq) in a mixture of dichloromethane and water.
- Cool the solution to 0 °C in an ice bath.
- Add sodium periodate (2.5 eq) and a catalytic amount of osmium tetroxide (0.01 eq) or a less toxic ruthenium-based oxidant.
- Stir the reaction mixture vigorously at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-Cyclopropyl-6-methylbenzaldehyde.
- 3.2. Proposed Synthesis Workflow Diagram









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